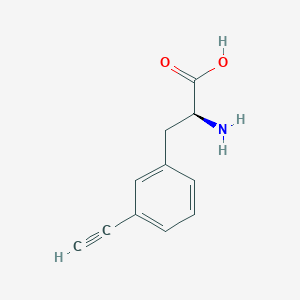
4-Ethoxy-2,5-dimethylphenol
Vue d'ensemble
Description
4-Ethoxy-2,5-dimethylphenol is a chemical compound that is commonly used in scientific research. This compound is also known as 4-EDMP and is a phenolic compound with a molecular formula of C10H14O2. 4-EDMP is widely used in the pharmaceutical industry due to its unique properties and potential therapeutic effects.
Applications De Recherche Scientifique
Solubility Studies
4-Ethoxy-2,5-dimethylphenol's solubility characteristics have been explored in various solvent mixtures. For instance, Domańska (1988) investigated the solubility of related compounds, 2,5-dimethylphenol and 3,4-dimethylphenol, in binary mixtures of ethyl acetate with alcohols like methanol, 1-butanol, 1-hexanol, and in hexane with 1-butanol. These studies are crucial for understanding the compound's behavior in different solvents, which is fundamental for various applications in chemistry and material science (Domańska, 1988).
Synthesis and Chemical Reactions
Wojnowski and Rodziewicz (1973) investigated the reactions of 2,6-dimethylphenol, a compound closely related to this compound, with ethyl alcohol and SiS2 or SiCl4, resulting in the synthesis of new ethoxy-2,6-dimethylphenoxysilanes. These types of reactions are vital for the development of new chemical compounds and materials (Wojnowski & Rodziewicz, 1973).
Environmental Degradation Studies
Li et al. (2020) focused on the degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using UV and UV/persulfate processes. While this study does not directly involve this compound, it provides insights into the degradation processes of structurally similar compounds, which is crucial for understanding their environmental impact and the development of effective waste treatment methods (Li et al., 2020).
Spectroscopy and Structural Dynamics
Research by Duus (1989) on 2-Ethoxycarbonylthiolane-3-thione and its derivatives using NMR spectroscopy reveals the importance of such studies in understanding the structural dynamics and properties of related compounds, including this compound. These insights are crucial for applications in molecular chemistry and material sciences (Duus, 1989).
Fluorescence and Phosphorescence Studies
The study of the fluorescence and phosphorescence spectra of dimethylphenols, including 2,5-dimethylphenol, by Vert et al. (1987), contributes to the understanding of the photochemical properties of these compounds. This knowledge is vital for applications in photophysics, photochemistry, and potentially in developing fluorescent materials (Vert et al., 1987).
Propriétés
IUPAC Name |
4-ethoxy-2,5-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIFIWDGQIATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)


![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)
![2-[(Cyclopropylcarbonyl)amino]-4-fluorobenzoic acid](/img/structure/B3043927.png)






![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)
